4-Isothiocyanatophenyl α-D-Glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of glucopyranoside derivatives, such as triphenylstannyl β-D-glucopyranosides, involves stereoselective routes that may offer insights into similar processes for 4-Isothiocyanatophenyl α-D-Glucopyranoside. One approach involves the use of (triphenylstannyl)lithium from anhydro-α-D-glucopyranose, followed by transmetallation and quenching with electrophiles to yield β-D-configurated products (Frey et al., 1994).

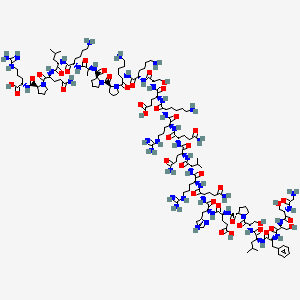

Molecular Structure Analysis

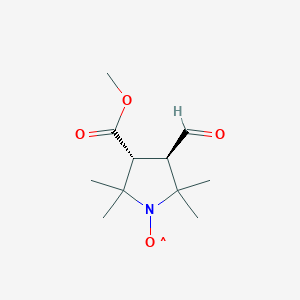

Structural analysis of glucopyranosides, such as α- and β-linked glucopyranose disaccharides, and their modifications for isothiocyanate coupling, provide a foundation for understanding the molecular architecture of 4-Isothiocyanatophenyl α-D-Glucopyranoside. These studies involve the synthesis of oligosaccharides and their conversion into isothiocyanate derivatives for protein conjugation (Eby & Schuerch, 1982).

科学的研究の応用

Supramolecular Chemistry and Cyclodextrin Applications

Cyclodextrins, cyclic oligosaccharides composed of α-(1,4) linked glucopyranose subunits, have garnered significant attention due to their unique ability to form host-guest inclusion complexes. This property has been leveraged to enhance the solubility, stability, and bioavailability of various compounds, including pharmaceuticals. The research by Valle (2004) underscores the importance of cyclodextrins in supramolecular chemistry, highlighting their role in modifying the physical and chemical properties of their guest molecules for diverse applications in industries such as pharmaceuticals, food, and cosmetics (Valle, 2004).

Glucosinolate Metabolism and Isothiocyanate Formation

Glucosinolates, a group of plant secondary metabolites, are known for their conversion into bioactive isothiocyanates through enzymatic hydrolysis, a process that has implications for plant defense and human health. Blažević et al. (2019) provide an extensive review of the structural diversity of glucosinolates and their metabolism within plants, including the formation of isothiocyanates. This research not only contributes to our understanding of glucosinolate chemistry but also underscores the potential health benefits of their hydrolysis products, such as anticarcinogenic properties (Blažević et al., 2019).

Antimicrobial Properties of Isothiocyanates

Isothiocyanates, derived from the hydrolysis of glucosinolates, have been studied for their antimicrobial properties against various human pathogens. Romeo et al. (2018) reviewed the antimicrobial efficacy of isothiocyanates, highlighting their potential as alternatives or adjuncts to conventional antibiotics, particularly in combating antibiotic-resistant bacteria. This research sheds light on the therapeutic potential of isothiocyanates, emphasizing the need for standardized methodologies to further elucidate their antimicrobial mechanisms (Romeo et al., 2018).

Cyclodextrin Derivatives and Drug Delivery

Cyclodextrin derivatives, due to their ability to form inclusion complexes, play a crucial role in the field of drug delivery. Sharma and Baldi (2016) review the applications of cyclodextrins and their derivatives across various sectors, with a focus on their use in improving drug delivery systems. This research highlights the versatility of cyclodextrins in enhancing the delivery and efficacy of therapeutic agents, making them valuable tools in pharmaceutical development (Sharma & Baldi, 2016).

Health Benefits of Sulforaphane

Sulforaphane, an isothiocyanate derived from glucoraphanin found in cruciferous vegetables, has been extensively studied for its health benefits. Kim and Park (2016) review the biological and pharmacological activities of sulforaphane, including its antioxidative, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic effects. This research underscores the therapeutic potential of sulforaphane, highlighting its role as a promising chemopreventive agent against various diseases (Kim & Park, 2016).

Safety And Hazards

The safety and hazards of 4-Isothiocyanatophenyl α-D-Glucopyranoside are not explicitly mentioned in the search results. However, it’s a controlled product6, which means it may require documentation to meet relevant regulations6.

将来の方向性

The future directions of 4-Isothiocyanatophenyl α-D-Glucopyranoside are not explicitly mentioned in the search results. However, given its potential as a biomedical agent1 and its use in developing antibacterial and antifungal drugs2, it could have significant implications for therapeutic and drug development purposes.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.

特性

CAS番号 |

20581-45-7 |

|---|---|

製品名 |

4-Isothiocyanatophenyl α-D-Glucopyranoside |

分子式 |

C₁₃H₁₅NO₆S |

分子量 |

313.33 |

同義語 |

α-D-Glucopyranosylphenyl p-Isothiocyanate; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)